![molecular formula C12H10N6 B1471101 4-[4-(叠氮甲基)-1-甲基-1H-吡唑-3-基]苯甲腈 CAS No. 1461704-75-5](/img/structure/B1471101.png)

4-[4-(叠氮甲基)-1-甲基-1H-吡唑-3-基]苯甲腈

描述

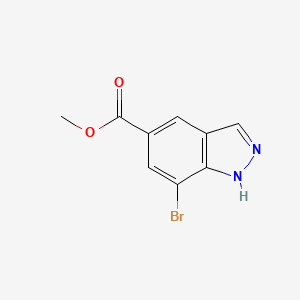

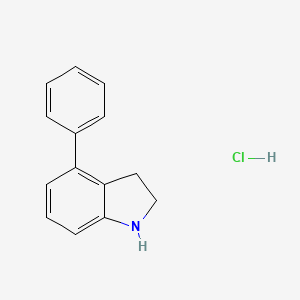

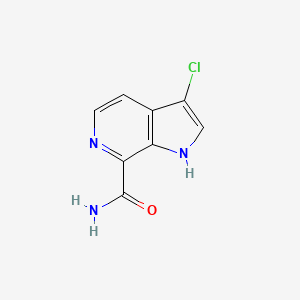

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a chemical compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . It is offered by several suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H10N6 . Detailed structural analysis might require additional tools such as X-ray crystallography or NMR spectroscopy, which are not available in this context.科学研究应用

Chemical Synthesis

“4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile” is used in chemical synthesis. It is obtained by adding aqueous sodium azide to 4-cyanobenzyl bromide in DMF . The reaction takes place quantitatively and the product can be separated by simple extraction .

Antifungal Applications

This compound has shown potential in antifungal applications. In a study, benzamidine derivatives carrying 1,2,3-triazole moieties were synthesized, and some of these compounds showed excellent antifungal activities . For instance, compound 16d showed 90% efficacy against C. lagenarium at a concentration of 200 μg/mL, which was even superior to that of the commercial fungicide carbendazim (85%) .

Bioactive Compound Development

Amidine derivatives, such as “4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile”, exhibit several significant bioactivities. They have been explored for their antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .

Synthesis of Metallo-Organic Compounds

Amidines can also be used in the synthesis of metallo-organic compounds . These compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry.

Research & Development in Life Sciences

The compound is used in research and development in life sciences . It is a key ingredient in the development and production of solutions and services for research, biotechnology, and pharmaceutical drug therapy .

Photochemistry and Polymer Science

Organic azides, like “4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile”, are employed in photochemistry and polymer science . They are used in the synthesis of multivalent organic azides in the material and life sciences .

安全和危害

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it . Similar precautions might be necessary for 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

未来方向

A paper on the synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties suggests that similar compounds might have potential applications in the development of new fungicides . This could be a possible future direction for the research and development of 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

属性

IUPAC Name |

4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAUYUAYHYPPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)

![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)